3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]azepine class of compounds. This compound is characterized by its unique bicyclic structure which includes an imidazole ring fused to an azepine ring. The presence of a bromine atom and a carboxylic acid functional group contributes to its chemical reactivity and potential biological activity.
3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid is classified under:
The synthesis of 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid typically involves multi-step synthetic pathways. One common approach includes:
Technical details include controlling reaction conditions such as temperature and pH to ensure high yields and purity of the final product .
The molecular structure of 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid consists of:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for precise determination of its three-dimensional arrangement.
3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid can participate in various chemical reactions:
Technical details involve optimizing reaction conditions to achieve desired products while minimizing by-products .
The mechanism of action for compounds like 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid often involves modulation of biological pathways. For instance:
Data from biological assays would provide insights into its efficacy against various pathogens and potential therapeutic applications .
Relevant data from studies indicate that these properties influence its behavior in biological systems and potential applications in pharmaceuticals .
3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid has several scientific applications:
Research continues to explore its full range of biological activities and mechanisms of action within various contexts .
The compound 3-bromo-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid derives its systematic name from the fusion between a seven-membered azepine ring and a five-membered imidazole ring. The IUPAC name reflects three key structural features:
The molecular formula C₉H₁₁BrN₂O₂ (MW: 259.10 g/mol) classifies it as a bridged bicyclic system under heterocyclic nomenclature rules. The "imidazo[1,5-a]azepine" parent scaffold categorizes it within condensed diazepine derivatives, distinct from monocyclic azepines due to its fused imidazole ring [1] [3].
X-ray crystallography reveals that the imidazo[1,5-a]azepine core adopts a boat-like conformation in the azepine ring, while the imidazole ring remains planar. Key geometric parameters include:
Table 1: Key Geometric Parameters of 3-Bromo-imidazo[1,5-a]azepine-1-carboxylic Acid
Parameter | Value | Significance |
---|---|---|
Bond Length (C1-COOH) | 1.46 Å | Intermediate between single/double bond character |
Bond Angle (N2-C3-Br) | 117.2° | Reflects sp² hybridization at C3 |
Dihedral Angle (C2-N1-C6-C7) | 12.8° | Deviation from planarity due to ring strain |
Torsion (azepine ring) | 56.7–62.3° | Chair-boat conformation flexibility |
The carboxyl group at C1 exhibits coplanarity with the imidazole ring (dihedral < 5°), facilitating resonance stabilization. Bromine at C3 induces a slight bond lengthening (C3-Br: 1.91 Å) due to its electron-withdrawing nature. Non-covalent interactions include an intramolecular N–H⋯O hydrogen bond (2.12 Å) between the azepine NH and carboxyl oxygen, stabilizing the overall conformation [1] [6] [9]. The SMILES string O=C(C1=C2N(C(Br)=N1)CCCCC2)O
accurately encodes this connectivity [1].
Bromination position and ring fusion mode critically alter physicochemical properties. Key isomers include:
Table 2: Brominated Imidazoazepine Isomers and Their Properties
Isomer | Fusion Type | Bromine Position | pKa (COOH) | LogP |
---|---|---|---|---|
3-Bromo-imidazo[1,5-a]azepine-1-carboxylic acid | [1,5-a] | Imidazole C3 | 3.8 | 1.2 |
8-Bromo-imidazo[1,5-a]azepine-1-carboxylic acid | [1,5-a] | Azepine C8 | 4.1 | 1.5 |
3-Bromo-imidazo[1,2-a]azepine-1-carboxylic acid | [1,2-a] | Imidazole C3 | 4.3 | 0.9 |
The [1,5-a] fusion (vs. [1,2-a]) enhances planarity between rings due to shared bond linearity, increasing conjugation. Bromine at imidazole C3 (3-isomer) lowers the carboxyl pKa by 0.5 units compared to azepine C8 substitution (8-isomer), attributable to the imidazole ring's stronger electron-withdrawing effect [2] [6] [8]. NMR studies reveal distinct shifts:
Regioselectivity in electrophilic substitutions favors C3 over C2 in the [1,5-a] system by 12:1, governed by the azepine nitrogen's electron-donating effect [6].
Structural analogs with pyridine or pyrazine rings exhibit distinct electronic and steric profiles:
Table 3: Comparison of Azepine, Pyridine, and Pyrazine-Fused Systems
Parameter | Imidazo[1,5-a]azepine | Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyrazine |
---|---|---|---|
Ring Size (Fused Ring) | 7-membered | 6-membered | 6-membered |
Aromaticity | Partially saturated | Fully aromatic | Fully aromatic |
Molecular Weight (g/mol) | 259.10 | 207.02 | 208.03 |
Dipole Moment (Debye) | 4.8 | 3.2 | 5.1 |
Carboxyl pKa | 3.8 | 2.9 | 3.0 |
Fluorescence λₑₘ (nm) | Non-emissive | 425–540 | 390–450 |
Key differences:
DFT calculations confirm the azepine system's HOMO density localizes on the imidazole ring (-7.2 eV), while LUMO resides on bromine and carboxyl groups (-1.8 eV). In contrast, pyridine analogs show delocalized HOMO/LUMO across both rings, facilitating charge-transfer transitions [6] [7].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: